molecular formula C10H7ClN2O2 B13254442 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride

Cat. No.: B13254442
M. Wt: 222.63 g/mol
InChI Key: FXRZTIPJKMOCSX-UHFFFAOYSA-N
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Description

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride is a chemical compound that belongs to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a formyl group at the 3-position of the indazole ring and an acetyl chloride group attached to the 2-position

Preparation Methods

The synthesis of 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-formylindazole with acetyl chloride in the presence of a suitable catalyst. The reaction conditions typically include refluxing the reactants in an organic solvent such as dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The acetyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., pyridine, triethylamine), and specific temperature and pressure conditions.

Scientific Research Applications

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indazole derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used in the synthesis of such bioactive molecules.

    Medicine: Research on indazole derivatives has led to the discovery of new drugs for the treatment of various diseases. This compound can be a precursor in the synthesis of potential drug candidates.

    Industry: Indazole derivatives are used in the production of dyes, pigments, and other functional materials. This compound can be utilized in the development of new industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Formyl-1H-indazol-1-yl)acetyl chloride depends on its specific application. In general, the compound can interact with various molecular targets and pathways. For example, indazole derivatives have been shown to inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. The formyl and acetyl chloride groups can also participate in covalent bonding with target molecules, leading to the modulation of their activity.

Comparison with Similar Compounds

2-(3-Formyl-1H-indazol-1-yl)acetyl chloride can be compared with other similar compounds, such as:

    2-(3-Formyl-1H-indazol-1-yl)acetic acid: This compound has a carboxylic acid group instead of an acetyl chloride group. It may have different reactivity and applications.

    3-Formylindazole: This compound lacks the acetyl chloride group and may have different chemical properties and uses.

    2-(3-Formyl-1H-indazol-1-yl)acetyl bromide: This compound has a bromide group instead of a chloride group, which may affect its reactivity and applications.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

2-(3-formylindazol-1-yl)acetyl chloride

InChI

InChI=1S/C10H7ClN2O2/c11-10(15)5-13-9-4-2-1-3-7(9)8(6-14)12-13/h1-4,6H,5H2

InChI Key

FXRZTIPJKMOCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2CC(=O)Cl)C=O

Origin of Product

United States

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